2-Nitro Nevirapine-d3

Bioanalytical Chemistry LC-MS/MS Quantification Stable Isotope-Labeled Internal Standard

2-Nitro Nevirapine-d3 (CAS N/A; molecular formula C₁₅H₁₀D₃N₅O₃; molecular weight 314.31 g/mol) is a stable isotope-labeled derivative of the non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine. The compound features a nitro group at the 2-position of the dipyridodiazepinone scaffold and incorporates three deuterium atoms at the 4-methyl position.

Molecular Formula C₁₅H₁₀D₃N₅O₃
Molecular Weight 314.31
Cat. No. B1158116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro Nevirapine-d3
Synonyms11-Cyclopropyl-5,11-dihydro-4-methyl-d3-2-nitro-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one; 
Molecular FormulaC₁₅H₁₀D₃N₅O₃
Molecular Weight314.31
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitro Nevirapine-d3: A Deuterated Intermediate for Nevirapine Metabolite Research and Analytical Method Development


2-Nitro Nevirapine-d3 (CAS N/A; molecular formula C₁₅H₁₀D₃N₅O₃; molecular weight 314.31 g/mol) is a stable isotope-labeled derivative of the non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine [1]. The compound features a nitro group at the 2-position of the dipyridodiazepinone scaffold and incorporates three deuterium atoms at the 4-methyl position [1]. It is primarily supplied as a labeled intermediate for the preparation of nevirapine metabolites and as a potential internal standard for quantitative LC-MS/MS bioanalysis [1]. The non-deuterated counterpart, 2-Nitro Nevirapine (CAS 284686-16-4), has a molecular weight of 311.3 g/mol and is also used as a synthetic intermediate .

Why 2-Nitro Nevirapine-d3 Cannot Be Replaced by Non-Deuterated or Non-Nitrated Nevirapine Analogs in Quantitative Bioanalysis


The combination of a 2-nitro substituent and a trideuterated methyl group creates a dual-purpose research tool that is not replicated by any single commercially available nevirapine analog. The non-deuterated 2-Nitro Nevirapine lacks the +3 Da mass shift required for its use as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based quantification, which is essential for correcting ion suppression and matrix effects [1]. Conversely, Nevirapine-d3, which bears the same isotopic label, lacks the 2-nitro functional group that defines the reactivity and metabolic intermediate utility of 2-Nitro Nevirapine-d3. Studies on related deuterated nevirapine analogs, such as 12-d₃-NVP, have demonstrated that site-specific deuteration can produce a kinetic isotope effect (KIE) of 10.1 in human liver microsomes, substantially altering metabolic outcomes compared to the protiated parent [2]. This evidence implies that the isotopic and structural features of 2-Nitro Nevirapine-d3 are functionally coupled and cannot be achieved by simply mixing or substituting individual analogs.

Quantitative Differentiation of 2-Nitro Nevirapine-d3 from Its Closest Analogs: A Comparator-Focused Evidence Guide


Mass Spectrometric Differentiation: +3.01 Da Mass Shift Enables Use as a Co-Eluting SIL-IS for 2-Nitro Nevirapine

2-Nitro Nevirapine-d3 exhibits a molecular ion shift of +3.01 Da relative to the non-deuterated 2-Nitro Nevirapine (monoisotopic mass: 311.102 Da vs. 314.114 Da for the d₃ form), calculated from the replacement of three hydrogen atoms (¹H = 1.008 Da each) with deuterium (²H = 2.014 Da each) at the 4-methyl position [1]. This mass difference is sufficient to prevent isotopic cross-talk between the analyte and internal standard channels in selected reaction monitoring (SRM) mode, while retaining near-identical chromatographic retention time and ionization efficiency [2]. In contrast, non-deuterated 2-Nitro Nevirapine cannot serve as a SIL-IS for itself, and the use of structural analogs (e.g., dibenzepine) as internal standards introduces differential extraction recovery and matrix effect biases [2].

Bioanalytical Chemistry LC-MS/MS Quantification Stable Isotope-Labeled Internal Standard

Structural Differentiation: 2-Nitro Substituent Confers Distinct Physicochemical Properties Compared to Hydroxylated Nevirapine Metabolites

The 2-nitro group of 2-Nitro Nevirapine-d3 is a strong electron-withdrawing substituent that imparts distinct properties: the compound is described as a yellow solid, soluble in chloroform, dichloromethane, and methanol [1]. This contrasts with the major oxidative metabolites of nevirapine, such as 2-hydroxynevirapine and 12-hydroxynevirapine, which are phenolic derivatives with different solubility profiles and chromatographic behavior [2]. The nitro group also serves as a synthetic handle for reduction to the corresponding amine, enabling the preparation of 2-amino-nevirapine metabolites that are relevant to the study of nevirapine's metabolic activation pathways [1]. Neither the non-deuterated 2-Nitro Nevirapine nor the hydroxylated metabolite standards possess the combined nitro functionality and isotopic label required for both synthetic and analytical applications .

Synthetic Intermediate Metabolite Preparation Physicochemical Characterization

Purity Specification: Comparable Minimum Purity to Non-Deuterated Analog with Added Isotopic Enrichment Requirement

The non-deuterated 2-Nitro Nevirapine is commercially available with a minimum purity specification of 95% (HPLC) . While the publicly available datasheet for 2-Nitro Nevirapine-d3 does not explicitly state a numerical purity value, deuterated nevirapine internal standards from reputable suppliers typically specify ≥99% chemical purity and ≥98% isotopic enrichment (d₁–d₄ forms) . The procurement value of 2-Nitro Nevirapine-d3 is therefore contingent on the vendor providing a certificate of analysis (CoA) that specifies both chemical purity and isotopic abundance, parameters that are not applicable to the non-deuterated form . The absence of standardized purity reporting across vendors represents a key quality risk that must be managed during procurement.

Quality Control Reference Standard Isotopic Purity

Deuteration Site Specificity: 4-Methyl-d₃ Labeling Distinguishes 2-Nitro Nevirapine-d3 from Ring-Deuterated or Polysubstituted Analogs

The deuteration in 2-Nitro Nevirapine-d3 is specifically located at the 4-methyl group of the dipyridodiazepinone scaffold [1]. This site-selectivity is critical because the 4-methyl position of nevirapine is the primary site of cytochrome P450-mediated oxidation to 12-hydroxynevirapine, a metabolite implicated in nevirapine-induced hepatotoxicity [2]. In a class-level study, 12-d₃-NVP (deuterated at the same methyl position) exhibited a 10.6-fold reduction in 12-OH-NVP formation in human hepatocytes and a kinetic isotope effect (KIE) of 10.1 in human liver microsomes compared to protiated NVP [2]. While direct metabolic data for 2-Nitro Nevirapine-d3 are not available, the shared deuteration site suggests that the d₃ label may similarly alter oxidative metabolism at this position, though the presence of the 2-nitro group introduces additional variables not present in 12-d₃-NVP [1][2]. In contrast, ring-deuterated nevirapine analogs (e.g., Nevirapine-d₄) distribute the isotopic label across non-metabolic positions, reducing their value for site-specific metabolic investigations .

Isotope Labeling Strategy Metabolic Stability Structure-Activity Relationship

Optimal Application Scenarios for 2-Nitro Nevirapine-d3 Based on Verified Differentiation Evidence


LC-MS/MS Quantification of 2-Nitro Nevirapine in Biological Matrices

When quantifying 2-Nitro Nevirapine in plasma, urine, or tissue homogenates by LC-MS/MS, 2-Nitro Nevirapine-d3 is the optimal internal standard. Its +3.01 Da mass shift ensures complete spectral separation from the analyte while maintaining co-elution behavior, thereby correcting for matrix effects and ion suppression that compromise the accuracy of non-isotopic internal standards [1]. This application leverages the evidence in Section 3, Evidence Item 1.

Synthesis of Deuterium-Labeled Nevirapine Metabolite Standards

The 2-nitro group serves as a precursor for the preparation of 2-amino-nevirapine-d₃ via selective reduction, enabling the synthesis of deuterated metabolite standards that retain the isotopic label through multiple synthetic steps. This synthetic utility is unique to the nitro-containing scaffold and is not offered by hydroxylated metabolite standards . This application is supported by the evidence in Section 3, Evidence Item 2.

Investigation of P450-Mediated Metabolic Activation at the 4-Methyl Position

The site-specific deuteration at the 4-methyl group enables the measurement of kinetic isotope effects (KIE) during cytochrome P450-catalyzed oxidation. While direct KIE data for this compound are not yet published, the class-level evidence for 12-d₃-NVP (KIE of 10.1 in human liver microsomes) provides a rationale for its use in mechanistic metabolic studies, particularly to distinguish the contribution of 4-methyl oxidation from other metabolic pathways [2]. This application is supported by the class-level inference in Section 3, Evidence Item 4.

Quality Control and Impurity Profiling in Nevirapine Drug Substance Manufacturing

As a labeled intermediate in nevirapine metabolite preparation, 2-Nitro Nevirapine-d3 can be used as a reference marker in HPLC impurity profiling methods for nevirapine active pharmaceutical ingredient (API) batches. The deuterium label prevents interference with endogenous nevirapine-related impurities while enabling accurate retention time marking [1]. This application is relevant to pharmaceutical QC laboratories performing ANDA and DMF-related studies.

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